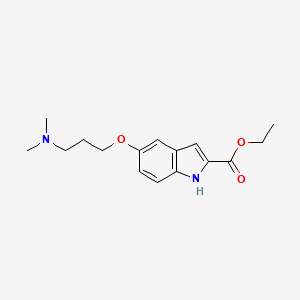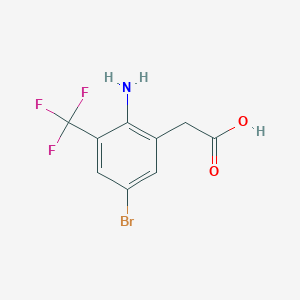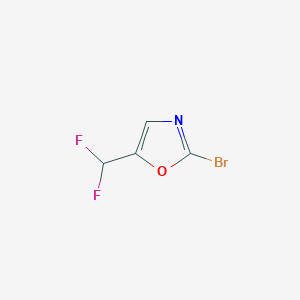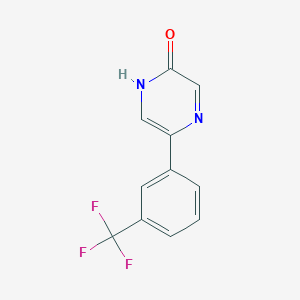
Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with an ethyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The fluorophenyl group enhances its binding affinity to target proteins, while the pyrazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
- Ethyl 4-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 4-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 4-(4-methylphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Comparison: Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C13H13FN2O2 |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-11(8(2)15-16-12)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
FPHGCGBFIJTGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















